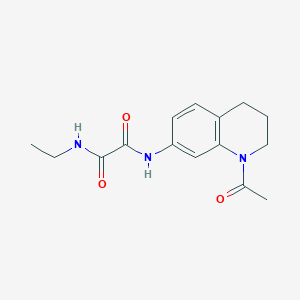

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide

CAS No.: 898424-30-1

Cat. No.: VC6907945

Molecular Formula: C15H19N3O3

Molecular Weight: 289.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898424-30-1 |

|---|---|

| Molecular Formula | C15H19N3O3 |

| Molecular Weight | 289.335 |

| IUPAC Name | N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide |

| Standard InChI | InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-12-7-6-11-5-4-8-18(10(2)19)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |

| Standard InChI Key | PYWUFFPIEICQCR-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |

Introduction

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides, which are known for their diverse biological activities. This compound is structurally characterized by the presence of a tetrahydroquinoline moiety and an ethyloxalamide group. Despite the lack of specific literature directly referencing this compound, its structure and potential applications can be inferred from similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide likely involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with ethyl oxalate or similar oxalate derivatives. This process typically includes several steps, starting from readily available precursors.

-

Starting Materials: 1-acetyl-1,2,3,4-tetrahydroquinoline and ethyl oxalate.

-

Reaction Conditions: The reaction may require a base catalyst and appropriate solvent conditions to facilitate the formation of the oxalamide bond.

Potential Applications

Compounds with similar structures to N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide are often explored for their biological activities, including potential roles in medicinal chemistry and pharmacology. The tetrahydroquinoline moiety can interact with biological targets such as enzymes or receptors, suggesting potential pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume